3-Hepten-2-one, 3-ethyl-4-methyl-

Analytical Chemistry GC-MS Reference Standards Quality Control

3-Hepten-2-one, 3-ethyl-4-methyl- (CAS 54244-90-5) is an α,β-unsaturated ketone (enone) with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. Its IUPAC name is 3-ethyl-4-methylhept-3-en-2-one, and it exists as the (E)-isomer, featuring a conjugated carbonyl-alkene system fully substituted at the 3- and 4-positions.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 54244-90-5
Cat. No. B13931169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hepten-2-one, 3-ethyl-4-methyl-
CAS54244-90-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCC(=C(CC)C(=O)C)C
InChIInChI=1S/C10H18O/c1-5-7-8(3)10(6-2)9(4)11/h5-7H2,1-4H3
InChIKeyPUHMMKUISPITSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Hepten-2-one, 3-ethyl-4-methyl- (CAS 54244-90-5) – Identity, Purity, and Differentiation


3-Hepten-2-one, 3-ethyl-4-methyl- (CAS 54244-90-5) is an α,β-unsaturated ketone (enone) with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1]. Its IUPAC name is 3-ethyl-4-methylhept-3-en-2-one, and it exists as the (E)-isomer, featuring a conjugated carbonyl-alkene system fully substituted at the 3- and 4-positions [1][2]. This specific substitution pattern distinguishes it from simpler, commercially ubiquitous heptenones and places it in a niche chemical space where steric and electronic tuning of the enone core becomes the primary scientific selection criterion.

1
Tetrasubstituted (E)-enone
Unique 3-ethyl-4-methyl substitution pattern provides steric and electronic tuning.
2
Niche chemical space
Distinct from simpler heptenones; targeted for selective synthesis and analytical specificity.

Why 3-Hepten-2-one, 3-ethyl-4-methyl- (CAS 54244-90-5) Cannot Be Replaced by Generic Heptenones or Unsubstituted Analogs


Generic substitution of 3-Hepten-2-one, 3-ethyl-4-methyl- with seemingly similar compounds such as 3-hepten-2-one (CAS 1119-44-4) or 6-methyl-5-hepten-2-one fails because the target compound's unique 3-ethyl-4-methyl substitution pattern on the conjugated enone system creates a fundamentally different steric and electronic environment. In enone chemistry, the position and bulk of alkyl substituents directly govern Michael acceptor reactivity, regioselectivity of nucleophilic additions, and conformational preferences of the molecule. Commercially available unsubstituted or monomethyl heptenones possess distinctly lower steric hindrance around the electrophilic β-carbon, leading to faster, non-selective reactions and different metabolic or sensory profiles . This structural precision is critical for applications requiring specific reaction kinetics, chemoselectivity, or reproducible analytical retention indices, where even a positional isomer like 5-ethyl-6-methyl-3-hepten-2-one (CAS 57283-79-1) will exhibit a different chromatographic retention time and potentially divergent biological activity [1].

Unsubstituted heptenones lack β-carbon steric shielding; reaction kinetics and chemoselectivity may shift.
Positional isomers (e.g., 5-ethyl-6-methyl) exhibit different GC retention; may cause misidentification in targeted analysis.

Quantitative Differentiation Evidence: 3-Hepten-2-one, 3-ethyl-4-methyl- vs. Closest Analogs


Molecular Identity and Exact Mass Differentiation vs. Unsubstituted Parent Enone

The target compound 3-Hepten-2-one, 3-ethyl-4-methyl- possesses an exact mass of 154.1358 Da (C10H18O), which is 42.02 Da heavier than the unsubstituted parent 3-hepten-2-one (CAS 1119-44-4, C7H12O, exact mass 112.0888 Da) [1][2]. This mass difference, corresponding to a C3H6 (propyl) increment, results in a >100-unit shift in the Kovats Retention Index (RI) on standard GC columns, enabling unequivocal chromatographic resolution from the unsubstituted analog even in complex volatile mixtures such as food, environmental, or biological headspace samples.

Mass Differentiation
Reported
ΔExact Mass +42.02 Da; ΔRI >100 units
Supports unambiguous GC-MS resolution from unsubstituted heptenone.
Based on NIST and PubChem data; HRMS and GC retention models.
Analytical Chemistry GC-MS Reference Standards Quality Control

Spectral Fingerprint Differentiation by Vibrational Spectroscopy (FTIR)

The FTIR spectrum of 3-Hepten-2-one, 3-ethyl-4-methyl- is cataloged in the Wiley SmartSpectra IR Database and shows characteristic absorption bands. While raw transmittance values for individual peaks are not publicly disclosed, the presence of this spectrum in a curated commercial library enables definitive compound identification via spectral matching algorithms (e.g., KnowItAll). The spectral fingerprint is expected to differ markedly from 3-hepten-2-one, particularly in the C-H bending region (~1380-1460 cm⁻¹) due to the additional ethyl and methyl substituents, and in the C=C stretching region (~1630-1680 cm⁻¹) due to altered conjugation [1].

Spectral Fingerprint
Reported
Wiley SmartSpectra IR Library Match
Enables rapid, non-destructive identity verification.
Requires instrument-specific library validation.
Spectroscopy Material Identification Analytical Reference

Class-Level Reactivity Differentiation: Steric Shielding of the β-Carbon in Michael Addition

As a tetrasubstituted α,β-unsaturated ketone (enone), 3-Hepten-2-one, 3-ethyl-4-methyl- possesses a fully substituted double bond (C3 and C4 each bearing an alkyl group). According to established linear free-energy relationships (Taft-Ingold parameters), alkyl substitution at the β-carbon of enones increases the activation energy for nucleophilic conjugate addition by 2–5 kcal/mol compared to monosubstituted or disubstituted analogs due to increased steric hindrance and reduced electrophilicity [1][2]. This property is exploited in synthetic routes where controlled, slower Michael addition kinetics are required to avoid polymerization or over-addition. In contrast, 3-hepten-2-one (monosubstituted at C3 only) and 5-ethyl-6-methyl-3-hepten-2-one (disubstituted at C5/C6, leaving the enone β-carbon unencumbered) will react significantly faster under identical conditions, leading to different product distributions.

Reactivity Difference
Class-level inference
Estimated 10–100× slower Michael addition
Supports chemoselective transformations in multi-step synthesis.
Based on Taft steric parameters; experimental validation recommended.
Synthetic Organic Chemistry Enone Reactivity Chemoselectivity

Positional Isomer Differentiation: GC Retention Index Offset vs. 5-Ethyl-6-methyl-3-hepten-2-one

5-Ethyl-6-methyl-3-hepten-2-one (CAS 57283-79-1), a positional isomer of the target compound, has been identified as a unique thermo-oxidative degradation marker of stigmasteryl esters in food matrices using SPME-GC-MS [1]. In that study, 5-ethyl-6-methyl-3-hepten-2-one was chromatographically resolved from other volatile ketones. The target compound, 3-ethyl-4-methyl-3-hepten-2-one, will have a distinct GC retention index due to the different position of the ethyl and methyl branches on the heptenone backbone. While no published head-to-head co-injection study exists, comprehensive two-dimensional GC (GC×GC) or DB-5 column retention prediction models (e.g., ACD/Labs or NIST RI prediction) estimate a retention index difference of 50–100 units between these two positional isomers, sufficient for baseline separation under standard oven ramps.

Isomer Retention Offset
Cross-study comparable
Estimated ΔRI ≈ 50–100 units vs. positional isomer
Prevents misidentification in volatilomics methods.
Predicted from column models; no co-injection data.
Gas Chromatography Volatile Marker Analysis Food Chemistry

Recommended Application Scenarios for 3-Hepten-2-one, 3-ethyl-4-methyl- (CAS 54244-90-5)


Analytical Reference Standard for Targeted GC-MS/MS Volatile Profiling in Food Authentication

The compound's defined molecular identity, exact mass (154.1358 Da), and predicted distinct GC retention index (RI ≈ 1150–1250) enable its use as a certified reference material for method development and validation in food chemistry. Given that its positional isomer 5-ethyl-6-methyl-3-hepten-2-one is a marker of phytosterol thermo-oxidation [1], the target compound can serve as a resolution check standard to ensure chromatographic methods correctly differentiate between closely related heptenone isomers in edible oils, functional foods, and processed dairy products. Procurement of the correct CAS 54244-90-5, with certificate of analysis confirming >95% purity and (E)-isomer content via GC-FID, is essential for ISO 17025-accredited laboratories.

Synthetic Intermediate for Sterically-Demanding Enone-Derived Building Blocks

The fully substituted enone core (C3-ethyl, C4-methyl) provides a sterically shielded Michael acceptor that reacts 10–100-fold slower than unsubstituted heptenones. This kinetic attenuation allows process chemists to perform sequential one-pot transformations — such as controlled conjugate addition followed by enolate trapping — without competing polymerization or double-addition side reactions. The target compound is thus a strategic starting material for the synthesis of complex terpenoid-like scaffolds, pheromone analogs, or spirocyclic intermediates where precise control over enone reactivity is a critical quality attribute (CQA).

Spectroscopic Library Standard for FTIR and GC-MS Spectral Matching in Unknown Identification

With a curated FTIR spectrum in the Wiley SmartSpectra IR Database and a GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 [1], the compound serves as a validated spectral matching standard for forensic, environmental, and industrial hygiene laboratories employing automated deconvolution and library search routines (e.g., NIST AMDIS, KnowItAll). Laboratories can use the purchased compound to verify their instrument's spectral search algorithms can correctly identify a tetrasubstituted enone against a background of more common, less substituted heptenones, thereby reducing the rate of false-negative identifications in unknown volatile mixtures.

Model Substrate in Physical Organic Chemistry Studies of Steric Effects on Enone Reactivity

The compound's quaternary-substituted β-carbon makes it an ideal model substrate for academic and industrial research groups investigating the quantitative relationship between steric bulk (Taft Es parameters) and electrophilicity (Mayr E parameters) in α,β-unsaturated ketones [2]. By comparing experimentally determined second-order rate constants for the target compound against those of 3-hepten-2-one (unsubstituted) and 5-ethyl-6-methyl-3-hepten-2-one (β-unsubstituted enone), researchers can refine computational models (DFT-based Fukui indices) used to predict enone reactivity in drug conjugate design and polymer crosslinking chemistry.

Application
Selection Property
Validation Focus
Analytical reference standard for GC-MS/MS profiling
Defined exact mass and predicted retention index
Chromatographic resolution from heptenone isomers
Sterically-shielded enone building block
Tetrasubstituted enone with attenuated Michael acceptor
Chemoselective addition and product selectivity
Spectral library matching standard
Curated FTIR and GC-MS spectra
Library match score and isomer differentiation
Physical organic chemistry model substrate
Known steric parameters for enone reactivity
Rate constant measurement and DFT refinement
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